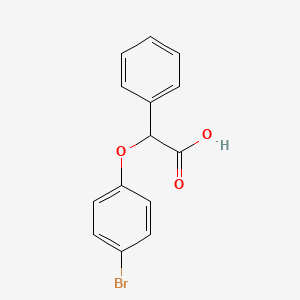

2-(4-Bromophenoxy)-2-phenylacetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

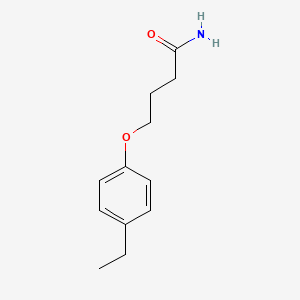

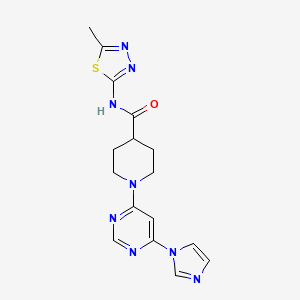

“2-(4-Bromophenoxy)-2-phenylacetic acid” is a chemical compound with the empirical formula C14H11BrO3 and a molecular weight of 307.14 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of “2-(4-Bromophenoxy)-2-phenylacetic acid” can be represented by the SMILES string O=C(O)CC1=CC=C(C=C1)OC(C=C2)=CC=C2Br . This indicates that the compound contains a carboxylic acid group (-COOH) attached to a phenyl ring, which is further connected to another phenyl ring through a bromophenoxy group .

Physical And Chemical Properties Analysis

“2-(4-Bromophenoxy)-2-phenylacetic acid” is a solid compound . Unfortunately, specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the current resources.

Applications De Recherche Scientifique

Plant Growth Regulator and Root Stimulant

2-(4-Bromophenoxy)-2-phenylacetic acid (BMPPA) is structurally related to indole-3-butyric acid (IBA), a well-known plant hormone. BMPPA has been investigated for its potential as a plant growth regulator and root stimulant. It may enhance root development, leading to improved crop yields and better plant health .

Synthesis of Coordination Polymers

BMPPA can serve as a ligand in coordination chemistry. For instance, a coordination polymer of nickel(II) with 2-(4-bromophenoxy)acetohydrazide was synthesized. The complex exhibits a polymeric structure, with the ligand coordinating through its carbonyl oxygen and amine nitrogen. This compound’s unique coordination behavior makes it valuable in materials science and catalysis .

Antiviral and Antimicrobial Properties

Hydrazide derivatives, including BMPPA, have been explored for their biological activities. BMPPA’s aromatic fragment contributes to its antibacterial and antifungal properties. Additionally, benzotriazole-N-substituted acetohydrazide derivatives exhibit potent antiviral activity. Understanding these properties can aid in drug design and development .

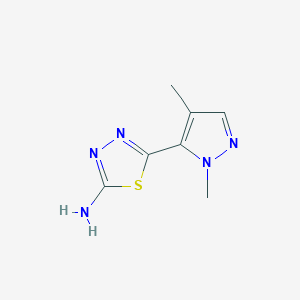

Synthesis of Novel Derivatives

BMPPA serves as a versatile starting material for synthesizing novel biologically active compounds. Researchers can modify its structure to create derivatives with specific properties. By attaching different functional groups, scientists can explore variations in biological activity, pharmacokinetics, and toxicity profiles .

Organic Synthesis and Medicinal Chemistry

In medicinal chemistry, BMPPA derivatives may find applications as anti-inflammatory agents, analgesics, or other therapeutic compounds. Researchers can use BMPPA as a building block to create more complex molecules with desired pharmacological effects.

Sulfur-Containing Compounds

BMPPA derivatives containing sulfur atoms have been synthesized. These compounds exhibit interesting reactivity and may find applications in materials science, catalysis, or as precursors for other functional materials .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it is harmful if swallowed . It is recommended to handle the compound with appropriate protective measures and avoid release to the environment .

Propriétés

IUPAC Name |

2-(4-bromophenoxy)-2-phenylacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO3/c15-11-6-8-12(9-7-11)18-13(14(16)17)10-4-2-1-3-5-10/h1-9,13H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKPPWTYIGIOWRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)OC2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-chlorobenzyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2604540.png)

![Ethyl 3-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamido)propanoate](/img/structure/B2604541.png)

![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2604542.png)

![3-[4-(2,5-difluorobenzoyl)piperazin-1-yl]-1-propylquinoxalin-2(1H)-one](/img/structure/B2604545.png)

![4-[3-(2,3,4-Trimethoxyphenyl)acryloyl]phenyl 4-nitrobenzenecarboxylate](/img/structure/B2604552.png)

![3-[5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2604555.png)

![N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-ethylphenyl)acetamide](/img/structure/B2604556.png)

![7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-bromo-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)